9(S)-HETE, or 9(S)-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid (AA) []. It falls under the classification of eicosanoids, signaling molecules derived from fatty acids like AA []. Specifically, it's categorized as a midchain HETE due to the position of the hydroxyl group within the AA backbone []. 9(S)-HETE is produced through the action of lipoxygenase enzymes, primarily 12-lipoxygenase, which catalyze the addition of a hydroperoxy group to AA, followed by reduction to the corresponding hydroxyl [, ].
Scientific research into 9(S)-HETE primarily focuses on its role in inflammatory processes, cellular signaling, and potential implications in various diseases [, , ]. Understanding its function can provide insights into disease mechanisms and potential therapeutic targets.
12(S)-HETE has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation, thereby reducing neuronal excitotoxicity1. This suggests potential applications in the treatment of neurological conditions associated with excitotoxicity, such as stroke or traumatic brain injury.
19(S)-HETE has been shown to have vascular effects, including vasorelaxation and inhibition of platelet aggregation2. These properties indicate that 19(S)-HETE and potentially other HETE isomers could be beneficial in the management of cardiovascular diseases, such as hypertension and thrombosis.
12(S)-HETE has been found to be a mitogenic factor for microvascular endothelial cells, promoting wound healing and enhancing cell growth3. This points to a role in angiogenesis, which could have implications for tissue repair and regeneration, as well as for diseases characterized by abnormal angiogenesis, such as cancer.
9(S)-HETE is primarily synthesized through the enzymatic action of cytochrome P450 enzymes and lipoxygenases. It is classified as a monooxygenated oxylipin, specifically a hydroxyeicosanoid, which indicates its derivation from the polyunsaturated fatty acid arachidonic acid. The formation of 9(S)-HETE involves the introduction of a hydroxyl group at the ninth carbon of the arachidonic acid chain, resulting in distinct biological activities compared to its structural isomers .
The synthesis of 9(S)-HETE can occur through several enzymatic pathways:
The molecular structure of 9(S)-HETE is defined by its chemical formula . Key structural features include:
9(S)-HETE participates in several biochemical reactions:
The biological effects of 9(S)-HETE are mediated through its interaction with specific receptors:
9(S)-HETE exhibits several notable physical and chemical properties:
The scientific applications of 9(S)-HETE are diverse:
Ongoing research continues to explore the therapeutic potential of targeting HETE pathways for treating various diseases, including cancer, cardiovascular diseases, and chronic inflammatory conditions .
9(S)-HETE (9(S)-Hydroxyeicosatetraenoic acid) is a chiral metabolite of arachidonic acid (AA) classified as an eicosanoid. Its defining feature is the S-configuration at the C9 hydroxyl group, resulting from stereoselective oxygenation by specific lipoxygenase (LOX) enzymes. Unlike cytochrome P450-derived HETEs (which often produce R-enantiomers), LOX enzymes exhibit high stereospecificity due to conserved active-site residues. Studies on soybean LOX-1 mutants reveal that an alanine residue at a key position favors S-stereoconfiguration in hydroperoxide products, while glycine favors R-configuration [2]. The double-bond geometry in 9(S)-HETE is characterized by a conjugated diene system (typically 5Z,7E or 8E,10Z depending on precursor pathways) adjacent to the hydroxyl group, which confers a characteristic UV absorbance at 235–240 nm. This geometry is critical for membrane fluidity interactions and receptor binding [3] [4].
9(S)-HETE exhibits distinct metabolic stability and biological roles compared to other HETE isomers, largely due to hydroxyl group positioning and double-bond arrangements:
Table 1: Structural and Metabolic Comparison of Key HETE Isomers
Isomer | Primary Enzyme Source | Stereochemistry | Metabolic Fate | Key Biological Role |
---|---|---|---|---|
9(S)-HETE | 9-LOX or autooxidation | S-configuration | Incorporation into lipids | Vascular signaling, PPAR agonist |
5(S)-HETE | 5-LOX | S-configuration | Incorporation into lipids | Leukotriene precursor |
12(S)-HETE | 12-LOX | S-configuration | β-oxidation to 8-HHDD | Tumor proliferation (GPR31) |
15(S)-HETE | 15-LOX-1/2 | S-configuration | ω-hydroxylation/β-oxidation | Lipoxin precursor, anti-inflammatory |
11(R)-HETE | Cyclooxygenase-1/2 | R-configuration | Extensive metabolism | Inflammatory mediator |
The physicochemical profile of 9(S)-HETE is governed by its hydroxyl group and tetraene structure:
Table 2: Metabolic Pathways of HETE Isomers in Mouse Cerebromicrovascular Endothelium
HETE Isomer | Metabolized? | Major Metabolite | Incorporated into Lipids? |
---|---|---|---|
5(S)-HETE | No | None (unchanged) | Extensive |
8(RS)-HETE | No | None (unchanged) | Extensive |
9(RS)-HETE | No | None (unchanged) | Extensive |
11(RS)-HETE | Yes | 7-Hydroxyhexadecatrienoic acid | Minimal |
12(S)-HETE | Yes | 8-Hydroxyhexadecatrienoic acid | Minimal |
15(S)-HETE | Yes | 11-Hydroxyhexadecatrienoic acid | Minimal |
Data adapted from [1]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1